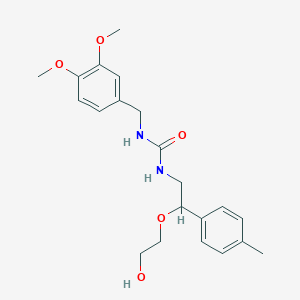
1-(3,4-二甲氧基苄基)-3-(2-(2-羟基乙氧基)-2-(对甲苯基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" is not directly studied in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a compound with a tetrahydropyrimidine ring and methoxy groups, which shares some structural similarities with the target compound . The second paper investigates a series of ureas with hydroxy and methoxy substituents, which are also present in the target compound . These studies can provide a foundational understanding of the behavior and properties of similar molecular structures.
Synthesis Analysis
While the exact synthesis of "1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" is not detailed in the provided papers, the synthesis of related compounds is discussed. In the second paper, the synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas is described, starting from 3-amino-1,2,3,4-tetrahydronaphthalenes . This suggests that a similar approach could potentially be applied to synthesize the target compound, possibly involving the reaction of an appropriate amine with a substituted isocyanate or carbamate.
Molecular Structure Analysis
The first paper provides a theoretical investigation into the molecular structure of a related compound, which includes vibrational wavenumber calculations at the DFT level and a study of the HOMO-LUMO energy gap . Although the target compound is not directly studied, it can be inferred that similar computational methods could be used to analyze its molecular structure. The presence of methoxy groups and a benzyl moiety in the target compound suggests that it may have delocalized π-electrons, similar to the compound studied in the first paper.
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of "1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea". However, based on the structure and the reactivity of similar compounds, it can be hypothesized that the target compound may undergo reactions typical of ureas, such as hydrolysis to form amines and carbon dioxide, or reactions with electrophiles at the oxygen atoms of the methoxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially extrapolated from the related compounds discussed in the papers. For instance, the first paper mentions a high first hyperpolarizability for the studied compound, indicating potential for nonlinear optical applications . The target compound, with its similar methoxy and urea functionalities, might also exhibit significant hyperpolarizability. The second paper highlights the hypotensive and antiarrhythmic activities of the synthesized ureas in pharmacological tests , suggesting that the target compound could also possess biological activity, which would be worth investigating.
科学研究应用
仿生氧化研究
仿生氧化过程通常利用类似于1-(3,4-二甲氧基苄基)-3-(2-(2-羟基乙氧基)-2-(对甲苯基)乙基)脲的化合物进行催化。例如,铁(III)卟啉和辣根过氧化物酶(HRP)在离子液体中催化的3,4-二甲氧基苄醇(veratryl alcohol),一种木质素模型化合物,的氧化过程展示了相关化合物在仿生氧化过程中的潜在应用。这项研究强调了催化剂在离子液体中的增强催化活性和可回收性,这可能是由于高价氧代铁(IV) π-阳离子自由基中间体的稳定化(Kumar、Jain 和 Chauhan,2007)。
超分子自组装
该化合物的框架有利于超分子自组装过程。涉及具有结构相似性的铀酰异硫氰酸腙配合物研究,对于理解溶剂在混合配体超分子自组装结构中的作用至关重要。这些研究提供了关于不同类型溶剂如何影响组装结构的几何和电子性质的见解,从而在材料科学和纳米技术中得到应用(Takjoo 和 Mague,2017)。
缓蚀
结构与本化合物相似的脲衍生物已被评估其作为酸性环境中金属(如低碳钢)缓蚀剂的有效性。通过各种分析方法推断出的防腐蚀保护作用强调了这些化合物在工业环境中延长金属结构寿命和耐用性的潜在应用(Mistry、Patel、Patel 和 Jauhari,2011)。
合成中的保护基
在合成化学中,诸如3,4-二甲氧基苄基之类的保护基对于官能团的选择性活化或失活至关重要。研究表明,DMPM(3,4-二甲氧基苄基)保护基对羟基官能团有效,与其他保护基相比,它易于去除。这种特性在复杂的复杂有机分子合成中特别有价值,包括大环内酯和聚醚类抗生素(Oikawa、Tanaka、Horita、Yoshioka 和 Yonemitsu,1985)。
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-15-4-7-17(8-5-15)20(28-11-10-24)14-23-21(25)22-13-16-6-9-18(26-2)19(12-16)27-3/h4-9,12,20,24H,10-11,13-14H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHIUBOISMYIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

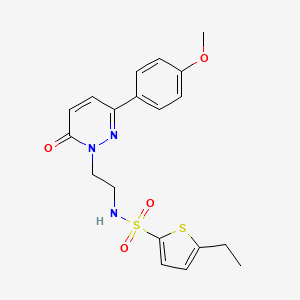

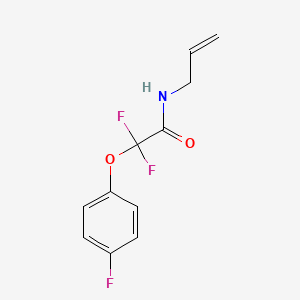
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
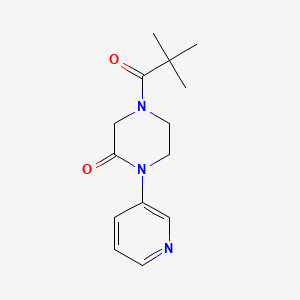
![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
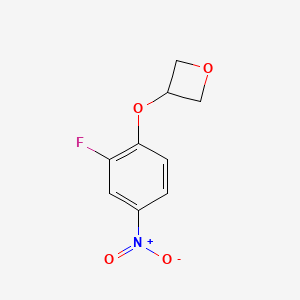
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)


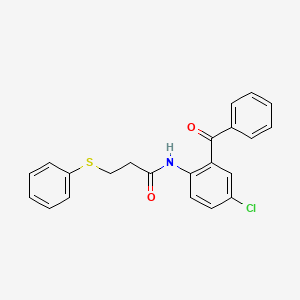
![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)